2-Acetyl-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8h)-one - 2102411-08-3

2-Acetyl-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8h)-one

Catalog Number: EVT-2823007
CAS Number: 2102411-08-3
Molecular Formula: C15H16BrN3O2
Molecular Weight: 350.216
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Acetyl-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8h)-one is a key intermediate in the synthesis of Palbociclib. [, ] Palbociclib itself is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which play crucial roles in cell cycle regulation. [, , , , , ] Therefore, the study of 2-Acetyl-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8h)-one is primarily focused on its use as a building block for the creation of potential anticancer agents like Palbociclib.

Synthesis Analysis

A new and efficient protocol has been developed for the synthesis of 2-Acetyl-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8h)-one, a key intermediate of Palbociclib. [] This protocol employs a multi-step synthesis starting from thiouracil, involving reactions such as methylation, nucleophilic substitution, bromination, Heck reaction, ring closure, and oxidation. [] The final step to obtain the target compound involves a bromination reaction. [] This synthetic route offers advantages like improved overall yield, readily available and inexpensive starting materials, and cleaner reaction conditions. []

Chemical Reactions Analysis

The primary chemical reaction involving 2-Acetyl-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8h)-one, as described in the provided research, is its use as a key intermediate in the synthesis of Palbociclib. [] This suggests that this compound undergoes further chemical transformations to yield the final pharmaceutical product. Specific details about these transformations, such as reaction conditions and reagents used, are not provided in the abstracts.

Mechanism of Action

As an intermediate compound, 2-Acetyl-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8h)-one itself does not possess a mechanism of action. Its significance lies in its role as a precursor to Palbociclib. [] Palbociclib functions by inhibiting CDK4/6, which are key regulators of the cell cycle. [, , , , , ] By inhibiting these kinases, Palbociclib prevents the phosphorylation of the retinoblastoma protein, leading to cell cycle arrest and inhibition of tumor cell proliferation. [, , , , , ]

Applications

The primary application of 2-Acetyl-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8h)-one in scientific research is its use as a crucial building block in the multi-step synthesis of Palbociclib. [] This highlights its importance in the development and production of this anticancer drug.

Palbociclib (PD 0332991)

    Compound Description: Palbociclib, also known as PD 0332991, is a highly selective and potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) [, , , , ]. It is approved by the U.S. Food and Drug Administration for the treatment of metastatic breast cancer []. Palbociclib exhibits its therapeutic effect by inhibiting the CDK4/6-mediated phosphorylation of the retinoblastoma protein, thereby preventing cell cycle progression from the G1 to the S phase [, ].

6-Bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)-pyrido[2,3-d]pyrimidin-7(8H)-one

    Compound Description: This compound is a key intermediate in the synthesis of Palbociclib [].

6-Acetyl-8-cyclopentyl-5-methyl-2-{[3-(piperazin-1-yl)pyridin-2yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one

    Compound Description: This compound is a process-related impurity identified during the synthesis of Palbociclib [].

    Compound Description: This compound is another process-related impurity found during the synthesis of Palbociclib [].

8-Cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one (Compound A)

    Compound Description: Identified as a related substance of Palbociclib, this compound [] lacks the acetyl group at the 6-position compared to 2-Acetyl-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8h)-one.

8-Cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridine-2-yl)amino)-6-vinylpyrido[2,3-d]pyrimidin-7(8H)-one (Compound B)

    Compound Description: This is another related substance of Palbociclib identified in the analysis []. This compound is structurally similar to the main compound but has a vinyl group at the 6-position and a (5-(piperazin-1-yl)pyridine-2-yl)amino group at the 2-position.

Tert-butyl 4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate (Compound C)

    Compound Description: This compound, a related substance of Palbociclib [], features a tert-butyloxycarbonyl protected piperazine group linked to the pyridine ring.

6-Acetyl-8-cyclopentyl-5-methyl-2-(5-(piperidin-4-yl)pyridin-2-yl)amino)pyridino[2,3-d]pyrimidin-7(8H)-one (Compound I)

    Compound Description: This compound is a cyclin-dependent kinase inhibitor (CDK&6) [].

8-Cyclopentyl-6-iodo-5-methyl-2-(4-piperazin-1-yl-phenylamino)-8H-pyrido[2,3-d]-pyrimidin-7-one (CKIA)

    Compound Description: This is a 124I-labeled small molecule CDK4 inhibitor [, ].

8-Cyclopentyl-6-iodo-5-methyl-2-(5-(piperazin-1-yl)-pyridin-2-yl-amino)-8H-pyrido[2,3-d]pyrimidin-7-one (CKIB)

    Compound Description: This is another 124I-labeled small molecule CDK4 inhibitor [, ].

6-Bromo-8-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one (lig17)

    Compound Description: This compound is a potent CDK4 inhibitor [].

Properties

CAS Number

2102411-08-3

Product Name

2-Acetyl-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8h)-one

IUPAC Name

2-acetyl-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C15H16BrN3O2

Molecular Weight

350.216

InChI

InChI=1S/C15H16BrN3O2/c1-8-11-7-17-13(9(2)20)18-14(11)19(15(21)12(8)16)10-5-3-4-6-10/h7,10H,3-6H2,1-2H3

InChI Key

QSVWMUDGRDWTKF-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)C(=O)C)C3CCCC3)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.